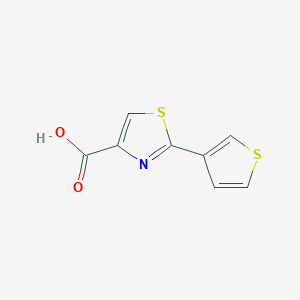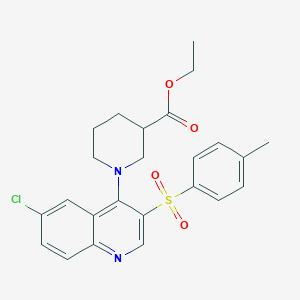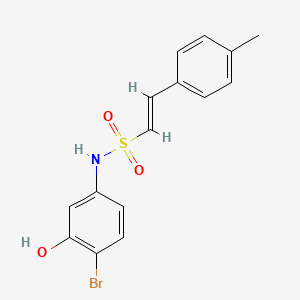
(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often used as inhibitors for various enzymes and have applications in medicinal chemistry due to their potential therapeutic properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, similar synthetic strategies are employed. For instance, paper describes the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines. Similarly, paper outlines the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate, which is then reacted with different electrophiles to yield the target compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. Paper details the structural determination of synthesized compounds using NMR (1H & 13C) and mass spectroscopy, as well as single-crystal X-ray diffraction techniques. These methods provide insights into the molecular conformation and the electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for "(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide," but they do discuss the reactivity of similar sulfonamide compounds. For example, the synthesized compounds in paper were reacted with electrophiles such as ethyl bromide/benzyl chloride to yield the final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and drug-likeness. Paper evaluates the drug likeness properties of the synthesized compounds, including their absorption, distribution, metabolism, excretion (ADME), and ability to cross the blood-brain barrier (BBB). These properties are predicted at a theoretical level and are essential for the potential application of these compounds as drugs.
Biological Activity
The biological activity of sulfonamide derivatives is a key aspect of their analysis. Papers , , , and all discuss the evaluation of their synthesized compounds for various biological activities. For instance, paper reports high-affinity inhibition of kynurenine 3-hydroxylase by their compounds, which has implications in the pathophysiological role of the kynurenine pathway after neuronal injury. Paper assesses the anticholinesterase and antioxidant activities of their compounds, while paper evaluates the acetylcholinesterase and α-glucosidase inhibitory potential of their synthesized sulfonamides.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new compounds with significant potential for photodynamic therapy, a treatment for cancer. Their research on zinc phthalocyanine derivatives, which share a similar synthetic scaffold to the compound , demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Applications
Another area of application involves the design and synthesis of derivatives for potential anticancer and antimicrobial activities. Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides with potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. This study highlights the therapeutic potential of sulfonamide derivatives in treating cancer (Reddy et al., 2013).
Synthetic Methodology Improvements
Research by Zhang De-jun (2006) improved the synthesis process of similar sulfonamide compounds, enhancing the overall yield and efficiency. This indicates the importance of such compounds in chemical synthesis and their varied applications in developing new materials and drugs (Zhang De-jun, 2006).
Enzyme Inhibition Studies
Compounds structurally related to "(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide" have been evaluated for their ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents for various diseases. For instance, a study by Riaz (2020) on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated their potential as enzyme inhibitors, showcasing the broad biological applications of sulfonamide derivatives (Riaz, 2020).
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-13-6-7-14(16)15(18)10-13/h2-10,17-18H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUPKDJELOJPL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
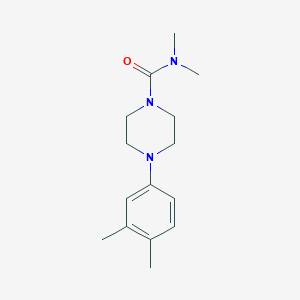
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)
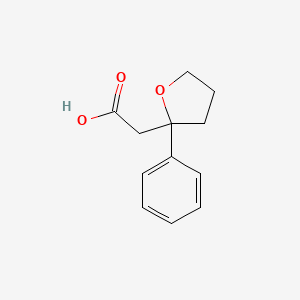
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
